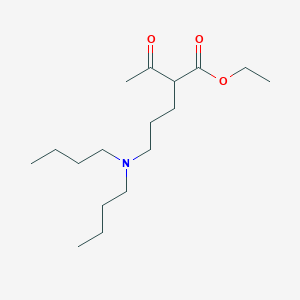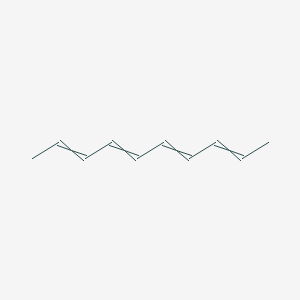
Deca-2,4,6,8-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Deca-2,4,6,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. Another method is the dehydrohalogenation of halogenated precursors under basic conditions, leading to the formation of the conjugated tetraene system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions or dehydrohalogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds leads to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane dynamics and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of deca-2,4,6,8-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various effects, such as changes in electronic properties, reactivity, and stability. The compound’s ability to participate in pericyclic reactions, such as cycloadditions, is also of significant interest.
類似化合物との比較
Similar Compounds
Hexa-1,3,5-triene: A shorter conjugated polyene with three double bonds.
Octa-1,3,5,7-tetraene: Another conjugated polyene with four double bonds, similar to deca-2,4,6,8-tetraene but with a different carbon chain length.
Dodeca-2,4,6,8,10-pentaene: A longer conjugated polyene with five double bonds.
Uniqueness
This compound is unique due to its specific chain length and conjugation pattern, which confer distinct electronic properties and reactivity
特性
CAS番号 |
2423-96-3 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
deca-2,4,6,8-tetraene |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-10H,1-2H3 |
InChIキー |
ASZYCCVVQCKBIH-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC=CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
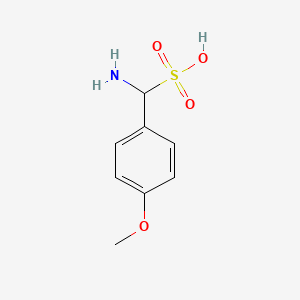

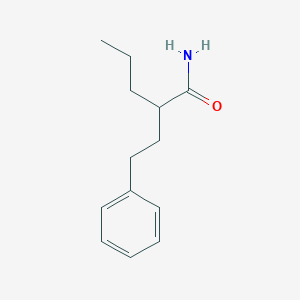
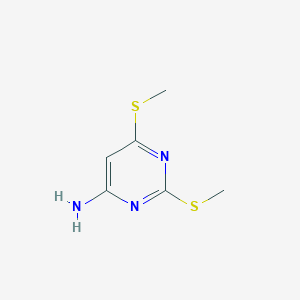
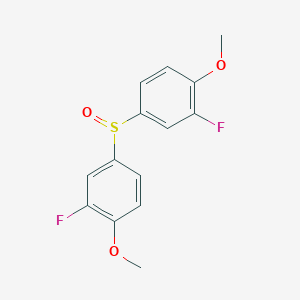
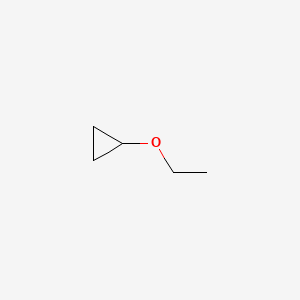
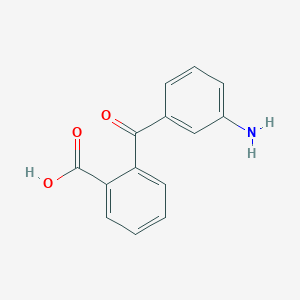
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
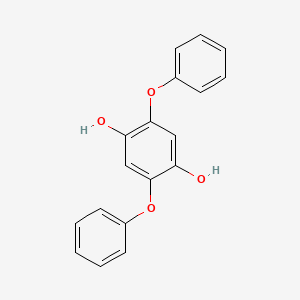
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
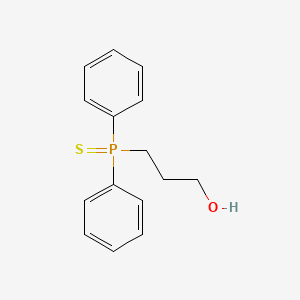
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
